molecular formula C16H25Br B13427207 2-(4-Octylphenyl)ethyl bromide

2-(4-Octylphenyl)ethyl bromide

Cat. No.: B13427207
M. Wt: 297.27 g/mol
InChI Key: PLDICAWLDKZBFW-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)ethyl bromide is an organic compound that belongs to the class of alkyl bromides It features a bromine atom attached to an ethyl group, which is further connected to a phenyl ring substituted with an octyl chain at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)ethyl bromide typically involves the bromination of 2-(4-Octylphenyl)ethanol. This reaction can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Octylphenyl)ethyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:

    Nucleophilic Substitution (SN2): The bromide can be replaced by various nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH3), leading to the formation of corresponding alcohols, nitriles, or amines.

    Elimination Reactions (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used, and the reactions are conducted at elevated temperatures.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-(4-Octylphenyl)ethanol, 2-(4-Octylphenyl)acetonitrile, or 2-(4-Octylphenyl)ethylamine.

    Elimination: The major product is 4-Octylstyrene.

Scientific Research Applications

2-(4-Octylphenyl)ethyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities. For example, they can be used in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Octylphenyl)ethyl bromide in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effects of the octyl and phenyl groups, which stabilize the carbocation intermediate.

Comparison with Similar Compounds

    2-(4-Octylphenyl)ethanol: The alcohol precursor to 2-(4-Octylphenyl)ethyl bromide.

    4-Octylbenzyl bromide: A similar compound with the bromine atom directly attached to the benzyl position.

    2-(4-Octylphenyl)acetonitrile: A nitrile derivative formed through nucleophilic substitution of the bromide.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the octyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the phenyl ring provides aromatic stability, which can influence the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

IUPAC Name

1-(2-bromoethyl)-4-octylbenzene

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3

InChI Key

PLDICAWLDKZBFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCBr

Origin of Product

United States

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